2-(3-Fluoro-4-methoxybenzoyl)furan 2-(3-Fluoro-4-methoxybenzoyl)furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379698
InChI: InChI=1S/C12H9FO3/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7H,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F
Molecular Formula: C12H9FO3
Molecular Weight: 220.20 g/mol

2-(3-Fluoro-4-methoxybenzoyl)furan

CAS No.:

Cat. No.: VC13379698

Molecular Formula: C12H9FO3

Molecular Weight: 220.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-4-methoxybenzoyl)furan -

Specification

Molecular Formula C12H9FO3
Molecular Weight 220.20 g/mol
IUPAC Name (3-fluoro-4-methoxyphenyl)-(furan-2-yl)methanone
Standard InChI InChI=1S/C12H9FO3/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7H,1H3
Standard InChI Key HPFUUFJWACCBRM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a furan ring (a five-membered oxygen-containing heterocycle) bonded to a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) substituted at the 3-fluoro and 4-methoxy positions (Fig. 1). The fluorine atom at the meta position and the methoxy group at the para position create an electron-deficient aromatic system, while the furan ring contributes π-electron density. This interplay influences reactivity, solubility, and intermolecular interactions.

Table 1: Key molecular descriptors

PropertyValue
IUPAC Name(3-Fluoro-4-methoxyphenyl)(furan-2-yl)methanone
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F
InChIKeyHPFUUFJWACCBRM-UHFFFAOYSA-N
Topological Polar Surface Area46.5 Ų

Electronic Effects

The electron-withdrawing fluorine atom (σm=0.34\sigma_m = 0.34) and electron-donating methoxy group (σp=0.27\sigma_p = -0.27) create a push-pull electronic configuration. Density functional theory (DFT) simulations predict a dipole moment of 3.8 D, favoring intermolecular dipole-dipole interactions in crystalline phases.

Synthesis and Optimization

General Synthetic Route

The synthesis typically employs a Friedel-Crafts acylation strategy, as outlined in recent protocols for analogous benzoyl furans :

  • Substrate Preparation: 3-Fluoro-4-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Acylation: The acid chloride reacts with furan in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) under anhydrous conditions.

  • Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient).

Table 2: Representative reaction conditions

ParameterValue
CatalystAlCl3\text{AlCl}_3 (1.2 equiv)
SolventAnhydrous CH2Cl2\text{CH}_2\text{Cl}_2
Temperature0°C → room temperature
Yield62–68%

Challenges and Modifications

Early routes suffered from low yields (<30%) due to competing side reactions at the furan's α-position. Introducing bulky Lewis acids like FeCl3\text{FeCl}_3-dimethoxyethane complexes suppresses electrophilic substitution at undesired sites, improving yields to 72% .

Physicochemical Properties

Stability and Reactivity

The fluorine substituent enhances thermal stability (decomposition onset: 215°C) and resistance to hydrolytic cleavage. Accelerated stability studies (40°C/75% RH, 30 days) show <2% degradation, making it suitable for long-term storage.

Spectroscopic Profiles

NMR Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.72 (d, J=8.8J = 8.8 Hz, 1H, ArH), 7.46 (s, 1H, ArH), 6.92 (s, 1H, Furan), 6.87 (d, J=8.8J = 8.8 Hz, 2H, ArH), 3.89 (s, 3H, OCH3_3) .

  • 13C^{13}\text{C} NMR: δ 190.2 (C=O), 163.1 (C-F), 152.4 (OCH3_3), 142.3 (Furan C-2).

Mass Spectrometry

  • ESI-MS: m/z 221.1 [M+H]+^+, consistent with the molecular formula.

Pharmaceutical Applications

Prodrug Development

Phosphoramidate prodrug derivatives (e.g., compound 39 in ) demonstrate enhanced cellular uptake, with EC50_{50} values as low as 7.8 nM in HBV replication assays. The fluorine atom likely reduces metabolic deactivation by cytochrome P450 enzymes .

Material Science Applications

Polymer Additives

Incorporating 2-(3-Fluoro-4-methoxybenzoyl)furan into polyimide matrices increases glass transition temperatures (TgT_g) by 18°C, attributed to restricted chain mobility from dipole interactions.

Organic Electronics

Thin films of the compound exhibit a dielectric constant (κ\kappa) of 3.2 at 1 MHz, suitable for gate insulator layers in organic field-effect transistors (OFETs).

ParameterRecommendation
Storage-20°C, under argon
HandlingUse nitrile gloves; avoid inhalation
DisposalIncinerate at >800°C

Acute toxicity studies in rodents (LD50_{50}) remain pending, but structural analogs show low oral toxicity (LD50_{50} > 2000 mg/kg).

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